diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate
Description
The target compound, diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate, is a structurally complex molecule featuring:
- A thiophene dicarboxylate core with ester groups at positions 2 and 2.
- A 3-methyl substituent on the thiophene ring.
- A propanamido linker connected to a 4-oxo-4H-pyrido[1,2-a][1,3,5]triazine-2-thiol moiety via a thioether bond.
Computational tools like SHELXL for crystallographic refinement () and ORTEP-3 for graphical representation () may also aid in structural validation.
Properties
IUPAC Name |
diethyl 3-methyl-5-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-5-30-18(27)14-11(3)15(19(28)31-6-2)33-17(14)23-16(26)12(4)32-20-22-13-9-7-8-10-25(13)21(29)24-20/h7-10,12H,5-6H2,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFSTOYDDNCQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC(=O)N3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 virus . The compound is part of a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives that have been synthesized and evaluated for their in vitro anti-HIV-1 activity.
Mode of Action
The compound interacts with its target, the HIV-1 virus, by binding into the active site of the integrase (IN) enzyme. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion. This interaction inhibits the activity of the integrase enzyme, which is essential for the replication of the HIV-1 virus.
Biochemical Pathways
The compound affects the viral replication pathway of the HIV-1 virus. By inhibiting the integrase enzyme, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, a crucial step in the viral replication process.
Pharmacokinetics
The compound has been evaluated for its in vitro anti-hiv-1 activity, suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The compound exhibits moderate inhibitory properties against the HIV-1 virus. In particular, compounds 11e and 11b, which are part of the same series as the compound , exhibited the highest activity among the synthesized compounds, with an inhibition rate of 51% and 48% at a concentration of 100 μM, respectively.
Biological Activity
Diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate (CAS Number: 896329-57-0) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 896329-57-0 |
Synthesis
The synthesis of this compound involves the reaction of various precursors including thiophene derivatives and pyridone compounds. The synthetic route typically employs standard organic reactions such as nucleophilic substitutions and cyclization processes to form the desired structure.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human keratinocyte (HaCat) and mouse fibroblast (Balb/c 3T3) cell lines demonstrated that the compound has a favorable safety profile with low cytotoxic effects at therapeutic concentrations. The results indicate that the compound may be a promising candidate for further development in antimicrobial therapies without significant cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole and Thiophene Rings : These heterocycles contribute to the compound's ability to interact with biological targets.
- Pyridone Moiety : The presence of the pyridone ring enhances binding affinity towards bacterial enzymes such as DNA gyrase.
- Amide Linkage : The amide group plays a crucial role in stabilizing interactions with target proteins.
Case Studies and Research Findings
Several studies have focused on similar compounds within the same chemical family:
- Antibacterial Efficacy : A related study demonstrated that thiazolopyridine derivatives exhibited significant antibacterial activity against resistant strains of bacteria, supporting the notion that modifications to the core structure can enhance efficacy .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding interactions between this compound and critical residues in bacterial enzymes such as MurD and DNA gyrase. These interactions were characterized by multiple hydrogen bonds and hydrophobic contacts that are essential for antibacterial activity .
Comparison with Similar Compounds
Structural Analogues with Thiophene Dicarboxylate Cores
Key Observations :
- The target compound’s thiophene dicarboxylate core is shared with the compound in , but the latter lacks the pyridotriazinone-thioether moiety, instead featuring a propenamido linker .
Heterocyclic Systems with Thioether Linkages
Key Observations :
- The pyridotriazinone-thioether in the target compound is distinct from thiazole- or pyrimidine-based thioethers (), which are often associated with antimicrobial or antiviral properties .
- Thioether linkages in similar compounds (e.g., ) enhance stability and influence binding interactions in biological systems .
Physicochemical and Spectroscopic Comparisons
Functional Group Analysis :
Spectral Data :
- IR Spectroscopy : Ester carbonyl (C=O) stretches appear near 1700–1750 cm$ ^{-1} $ (e.g., 1712 cm$ ^{-1} $ in ) .
- NMR : Protons adjacent to electron-withdrawing groups (e.g., carbonyls) resonate downfield (δ 6.7–7.8 ppm in ) .
Implications for Research and Development
- Drug Discovery: Thiophene and pyridotriazinone motifs are prevalent in kinase inhibitors and antimicrobial agents .
- Material Science : Dicarboxylate esters may serve as precursors for conductive polymers or coordination complexes .
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction is widely employed for synthesizing 2-aminothiophene derivatives. A one-pot cyclocondensation of diethyl acetylenedicarboxylate, methyl cyanoacetate, and elemental sulfur in the presence of morpholine yields diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
Reaction Conditions
- Solvent: Ethanol or DMF
- Catalyst: Morpholine (10 mol%)
- Temperature: 80–100°C, 6–8 hours
- Yield: 65–75%
Characterization by $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) reveals a singlet at δ 6.85 ppm for the thiophene proton and triplet signals for the ethoxy groups at δ 1.30–1.35 ppm.
Synthesis of the Propanamido-Thio Linker
Preparation of 2-Bromopropanoyl Chloride
2-Bromopropanoyl chloride is synthesized via refluxing 2-bromopropanoic acid with thionyl chloride (SOCl$$ _2 $$) under anhydrous conditions. The crude product is distilled under reduced pressure (b.p. 120–125°C) and used directly.
Acylation of the Thiophene Amine
The amine group of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is acylated with 2-bromopropanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions
- Molar Ratio: 1:1.2 (thiophene amine : acyl chloride)
- Temperature: 0°C to room temperature, 4 hours
- Yield: 80–85%
The intermediate diethyl 3-methyl-5-(2-bromopropanamido)thiophene-2,4-dicarboxylate is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3). $$ ^13C $$ NMR confirms the amide carbonyl at δ 168.5 ppm.
Synthesis of 4-Oxo-4H-Pyrido[1,2-a]Triazin-2-Thiol
Cyclocondensation of 2-Aminopyridine with Triazine Derivatives
Following methodologies from pyridotriazinone syntheses, 2-aminopyridine reacts with 1,3,5-triazine-2,4-dione in acetic acid under reflux to form 4-oxo-4H-pyrido[1,2-a]triazin-2-thiol.
Reaction Conditions
The thiol group is confirmed by a broad singlet at δ 3.85 ppm in $$ ^1H $$ NMR and a sulfur stretch at 2550 cm$$ ^{-1} $$ in IR spectroscopy.
Thioether Formation: Conjugation of the Propanamido-Thio Linker to Pyridotriazinone
Nucleophilic Substitution Reaction
The bromine atom in diethyl 3-methyl-5-(2-bromopropanamido)thiophene-2,4-dicarboxylate undergoes nucleophilic displacement with 4-oxo-4H-pyrido[1,2-a]triazin-2-thiol in the presence of potassium carbonate (K$$ _2$$CO$$ _3 $$).
Reaction Conditions
- Solvent: Dimethylformamide (DMF)
- Base: K$$ _2$$CO$$ _3 $$ (2.0 equiv)
- Temperature: 60°C, 8–10 hours
- Yield: 50–55%
The final product is purified via recrystallization from ethanol/water (1:1). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 603.12 [M+H]$$ ^+ $$.
Optimization and Challenges in the Synthetic Pathway
Side Reactions and Mitigation Strategies
- Competitive Oxidation: The thiol group in pyridotriazinone may oxidize to disulfide. Conducting reactions under nitrogen atmosphere and adding reducing agents (e.g., DTT) suppress oxidation.
- Ester Hydrolysis: Basic conditions during thioether formation risk hydrolyzing the ethyl esters. Maintaining pH < 8 and shorter reaction times minimize decomposition.
Alternative Routes
- Mitsunobu Reaction: Coupling the thiol and alcohol precursors using triphenylphosphine (PPh$$ _3 $$) and diethyl azodicarboxylate (DEAD) achieves higher yields (70%) but increases cost.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- HRMS (ESI): Calculated for C$$ _24$$H$$ _23$$N$$ _5$$O$$ _6$$S$$ _2 $$: 603.12 [M+H]$$ ^+ $$, observed: 603.10.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Purification Techniques
- Centrifugal partition chromatography (CPC) achieves >95% purity at scale, avoiding silica gel waste.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate, and how are key intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with thiophene-2,4-dicarboxylate derivatives and functionalizing via amidation and thioether formation. Key steps include:
- Use of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) for coupling reactions .
- Reflux conditions in solvents like ethanol or dichloromethane to ensure intermediate stability .
- Characterization of intermediates via ¹H/¹³C NMR to confirm regioselectivity and FTIR to validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Critical Parameters : Reaction time (2–6 hours), solvent polarity, and stoichiometric ratios of reactants to minimize side products .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include:
- Thiophene ring protons (δ 6.8–7.2 ppm) and methyl ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .
- Pyridotriazine carbonyl carbons (δ ~165 ppm) .
- HRMS : Confirm molecular weight (541.6 g/mol) with <2 ppm error .
- IR : Sulfur-containing moieties (C-S stretches at ~600–700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to improve the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in thioether formation .
- Catalyst Screening : Test alternatives to Lewis acids, such as Pd/C for hydrogenation steps, to reduce side reactions .
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reagent addition rates .
- Case Study : Replacing AlCl₃ with FeCl₃ in improved yields by 15% due to reduced hydrolysis .
Q. What strategies are effective in resolving contradictions between computational modeling predictions and experimental crystallographic data for this compound?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to refine bond lengths/angles and identify disorder .
- DFT Comparison : Compare optimized geometries (e.g., Gaussian 16) with X-ray data to assess conformational flexibility .
- Validation Metrics : Check R-factor convergence (<5%) and electron density maps for omitted regions .
Q. How should researchers design biological assays to evaluate the enzyme inhibitory potential of this compound, considering its structural complexity?
- Methodological Answer :
- Enzyme Kinetics : Measure IC₅₀ values via fluorometric assays (e.g., trypsin-like proteases) using Michaelis-Menten plots .
- Docking Studies : Use AutoDock Vina to simulate binding to pyridotriazine-binding pockets, prioritizing hydrogen bonds with catalytic residues .
- Selectivity Screening : Test against homologous enzymes (e.g., kinase families) to assess specificity .
Q. What are the critical considerations when comparing the reactivity and stability of this compound with structurally related thiophene and pyridotriazine derivatives?
- Methodological Answer :
- Reactivity : Electron-withdrawing groups (e.g., esters) on the thiophene ring increase electrophilicity for nucleophilic attacks .
- Stability : Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Pyridotriazine rings are prone to hydrolysis under acidic conditions .
- Comparative Analysis : Use TGA/DSC to compare thermal stability with analogs lacking the propanamido-thio linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
